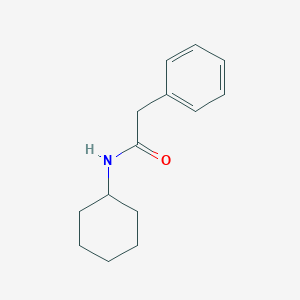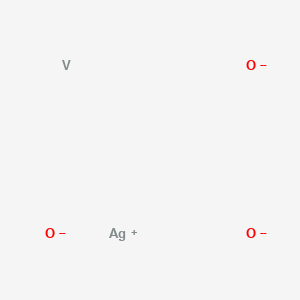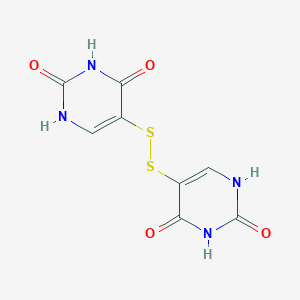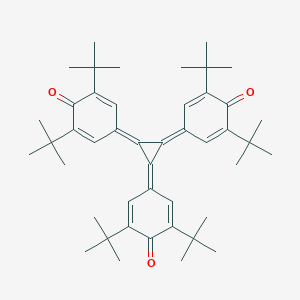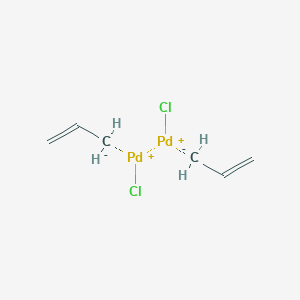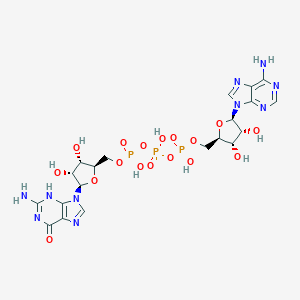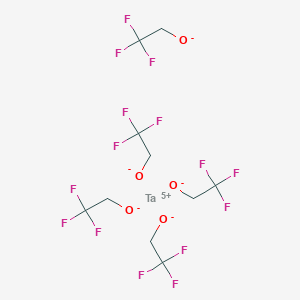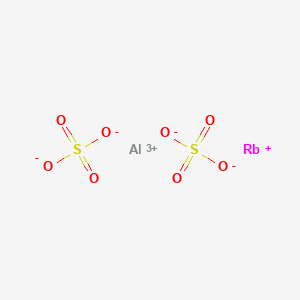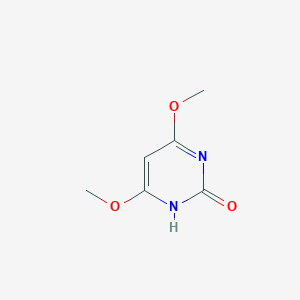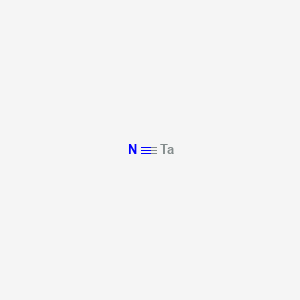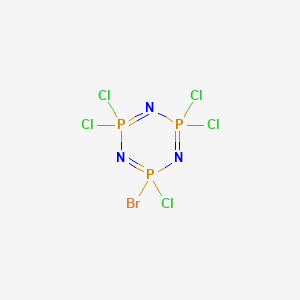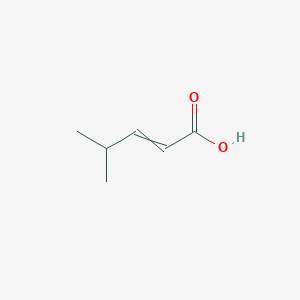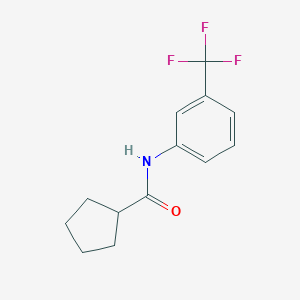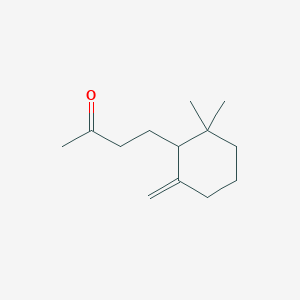
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one, also known as DMCM, is a chemical compound that has been extensively studied for its potential use in the treatment of anxiety and other related disorders. DMCM belongs to the class of compounds known as cyclohexanones and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
作用機序
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one acts on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for regulating anxiety levels. It binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the activity of GABA. This results in an overall decrease in neuronal activity, which reduces anxiety levels and promotes relaxation.
生化学的および生理学的効果
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce anxiety levels. 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has also been found to have sedative and hypnotic effects, which can be beneficial in the treatment of sleep disorders. Additionally, 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has been shown to have anticonvulsant properties, which can be useful in the treatment of epilepsy.
実験室実験の利点と制限
One of the advantages of using 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one in lab experiments is that it has a well-established synthesis method and has been extensively studied in the literature. This means that researchers can easily obtain the compound and have access to a large body of knowledge about its properties and potential uses. However, one limitation of using 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one in lab experiments is that it can be difficult to control the dosage and ensure that the effects are consistent across different subjects.
将来の方向性
There are a number of potential future directions for research on 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one. One area of interest is the development of new analogs of the compound that have improved properties or reduced side effects. Another area of interest is the investigation of the long-term effects of 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one use, particularly in relation to tolerance and dependence. Additionally, there is potential for research on the use of 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one in combination with other drugs or therapies for the treatment of anxiety and other related disorders.
合成法
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one can be synthesized through a multi-step process that involves the reaction of cyclohexanone with acetone and an acid catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound. This synthesis method has been well-established in the literature and has been used in numerous studies.
科学的研究の応用
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has been extensively studied for its potential use in the treatment of anxiety and other related disorders. It has been found to have anxiolytic properties, which means that it can reduce anxiety levels in individuals. 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has also been shown to have sedative and hypnotic effects, which can be beneficial in the treatment of sleep disorders.
特性
CAS番号 |
13720-12-2 |
|---|---|
製品名 |
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one |
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
4-(2,2-dimethyl-6-methylidenecyclohexyl)butan-2-one |
InChI |
InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h12H,1,5-9H2,2-4H3 |
InChIキー |
ZLPHULOLXDKCND-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1C(=C)CCCC1(C)C |
正規SMILES |
CC(=O)CCC1C(=C)CCCC1(C)C |
その他のCAS番号 |
13720-12-2 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



